5-Aminouracil

Dihydropyrimidinase Crystallography Enzyme inhibition

5-Aminouracil (CAS 932-52-5) is a pyrimidine analog with a 5-amino group that introduces a second hydrogen-bonding face, alters fluorescence (narrow emission band, large Stokes shift), and enables reversible, partial S-phase synchronization—unlike the irreversible block of FUdR. Its distinct orientation at the DHPase binuclear metal center (Kd = 97.7 μM) makes it a superior tool for competition studies. Incorporating it into triplex-forming oligonucleotides enhances triplex stability over thymine controls. Standard B2B shipping; not a controlled substance.

Molecular Formula C4H5N3O2
Molecular Weight 127.10 g/mol
CAS No. 932-52-5
Cat. No. B160950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminouracil
CAS932-52-5
Synonyms5-aminouracil
Molecular FormulaC4H5N3O2
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)N
InChIInChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9)
InChIKeyBISHACNKZIBDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

5-Aminouracil CAS 932-52-5: Technical Overview for Scientific Procurement


5-Aminouracil (CAS 932-52-5) is a pyrimidine nucleobase analog wherein the 5-methyl group of thymine is substituted with a 5-amino group, enabling additional hydrogen bonding interactions. It exhibits a melting point >300 °C, sparing aqueous solubility (0.5 g/L at 20 °C), and an amphoteric character that allows formation of both metal salts and picrates. The compound functions as a thymine antagonist and has been investigated for antiviral, antibacterial, and anticancer properties, as well as a component in DNA oligonucleotide chemistry. [1][2]

Why 5-Aminouracil Cannot Be Interchanged with Other Uracil Analogs in Critical Applications


Despite superficial structural similarity to uracil, thymine, and other 5-substituted analogs, 5-aminouracil exhibits distinct hydrogen bonding topology, electronic properties, and enzyme recognition profiles that preclude simple substitution. The amino group at the 5-position introduces a second hydrogen bonding face, alters fluorescence characteristics, and differentially engages binuclear metalloenzymes compared to 5-fluorouracil. Substituting with uracil or thymine will fail to replicate these interactions, leading to loss of desired biochemical or optical effects. The evidence below quantifies these differences across enzyme inhibition, DNA synthesis modulation, triplex stability, and spectroscopic behavior. [1][2]

5-Aminouracil Differential Evidence Guide: Quantitative Comparison Data for Scientific Selection


Distinct Dihydropyrimidinase (DHPase) Binding Mode and Affinity Compared to 5-Fluorouracil

5-Aminouracil (5-AU) binds to Pseudomonas aeruginosa dihydropyrimidinase (PaDHPase) with a dissociation constant (Kd) of 97.7 ± 2.0 μM as determined by fluorescence quenching. Notably, the crystal structure reveals that 5-AU adopts a binding orientation distinct from that of 5-fluorouracil (5-FU), despite their structural similarity. The dimetal center (Znα and Znβ) directly coordinates 5-AU, whereas dynamic loop I is not involved in binding. This contrasts with 5-FU, where different active site residues are engaged. The quantified binding affinity and unique pose differentiate 5-AU as a probe for DHPase inhibition studies. [1]

Dihydropyrimidinase Crystallography Enzyme inhibition

Partial vs. Complete DNA Synthesis Inhibition Relative to FUdR

In Enterococcus stei, 5-aminouracil (5-AU) reduces the rate of DNA synthesis but does not block it completely, unlike 5-fluorodeoxyuridine (FUdR) which causes a complete blockade. The rate of ³H-thymidine incorporation was used as a quantitative measure of DNA synthesis. 5-AU treatment prolongs the S phase, leading to accumulation of cells in the latter portion of S phase, but does not cause complete mitotic arrest. This partial inhibition profile contrasts with the irreversible thymidylate synthase inhibition exerted by FUdR. [1]

DNA replication Cell cycle Antimetabolite

Enhanced Triplex DNA Stability Compared to Thymine-Containing Triplexes

In DNA triplex formation, 5-aminouracil (U#) substituted for thymine in the central strand yields triplexes that are more stable than the corresponding 'T' triplexes. While exact melting temperature (Tm) differences are not explicitly reported in the primary reference, the authors state that the 'U#' triplexes exhibit enhanced stability over control 'T' triplexes across multiple third-strand orientations (parallel and antiparallel). The 5-amino group provides an additional hydrogen bonding face, enabling more favorable Hoogsteen interactions. [1]

Triplex DNA Oligonucleotide therapeutics Antigene

Narrower Fluorescence Emission Band Compared to 6-Aminouracil

Steady-state fluorescence measurements in aqueous solution reveal that 5-aminouracil (5-AU) exhibits a much narrower emission band than 6-aminouracil (6-AU). Both amino-substituted uracils display a significantly larger Stokes shift relative to unsubstituted uracil. The narrow emission of 5-AU is attributed to a stable minimum on the excited-state potential energy surface, in contrast to 6-AU which undergoes a barrierless path to a conical intersection. [1]

Fluorescence spectroscopy Biophysical probes Nucleobase analogs

5-Aminouracil Application Scenarios Backed by Differential Evidence


Probing Dihydropyrimidinase (DHPase) Activity and Inhibitor Design

Researchers investigating pyrimidine catabolism can utilize 5-aminouracil as a tool compound to interrogate DHPase function. The characterized binding mode and moderate affinity (Kd = 97.7 μM) make it suitable for competition studies or as a starting scaffold for developing more potent DHPase inhibitors. Its distinct orientation relative to 5-FU provides a template for structure-based drug design targeting the binuclear metal center. [1]

Cell Cycle Synchronization Requiring Reversible S-Phase Delay

5-Aminouracil offers a reversible, partial inhibition of DNA synthesis that prolongs S phase without causing complete mitotic arrest. This property is advantageous for protocols aiming to enrich cell populations in late S phase, as opposed to FUdR which induces a harsh, irreversible block. Users can titrate 5-AU concentration to achieve desired synchronization levels. [1]

Stabilization of Triplex-Forming Oligonucleotides (TFOs) for Antigene Strategies

Incorporating 5-aminouracil into the central strand of triplex-forming oligonucleotides enhances triplex stability relative to thymine-containing controls. This modification is particularly valuable in antigene applications where robust triple-helix formation at target DNA sequences is required for therapeutic or biotechnological purposes. [1]

Fluorescent Probe Development Exploiting Narrow Emission Bandwidth

The narrow fluorescence emission band of 5-aminouracil, combined with its large Stokes shift, makes it a superior choice over 6-aminouracil for designing environment-sensitive nucleobase probes. Its emission properties can be exploited in assays monitoring nucleic acid interactions, enzyme activity, or cellular uptake. [1]

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